(R)-2-Methoxy-1-(o-tolyl)ethanamine

Description

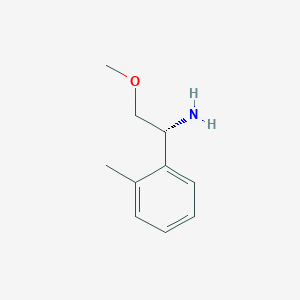

(R)-2-Methoxy-1-(o-tolyl)ethanamine is a chiral secondary amine characterized by an o-tolyl (2-methylphenyl) group attached to the ethanamine backbone and a methoxy substituent at the second carbon (Figure 1). Its stereochemistry (R-configuration) and substituent arrangement influence its physicochemical properties, pharmacological activity, and synthetic accessibility. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for bioactive molecules, particularly in the development of ligands targeting serotonin and adrenergic receptors .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-2-methoxy-1-(2-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

RBHQCIUPWAWVHW-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](COC)N |

Canonical SMILES |

CC1=CC=CC=C1C(COC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Methoxy-1-(o-tolyl)ethanone

Substrate Preparation

2-Methoxy-1-(o-tolyl)ethanone is synthesized via Friedel-Crafts acylation of o-xylene with methoxyacetyl chloride, yielding the ketone precursor. Its structure (C₁₀H₁₂O₂, MW 164.20 g/mol) is confirmed by NMR and mass spectrometry.

Catalytic Reductive Amination

The ketone undergoes reductive amination with ammonium acetate or benzylamine in the presence of transition metal catalysts. A one-pot protocol using Mo(CO)₆ (0.25 mmol) and neocuproine (0.1 mmol) in 1,2-dichloroethane at 70°C for 15 minutes achieves 75% yield for analogous N-protected phenethylamines. For enantioselectivity, asymmetric hydrogenation with RuCl(TsDPEN) catalysts enables dynamic kinetic resolution, as demonstrated in the synthesis of morpholine derivatives (90% yield, >99% ee).

Reaction Conditions:

Asymmetric Catalytic Synthesis

Chiral Phosphine Ligand Systems

Chiral bisphosphine ligands (e.g., BINAP) paired with [Rh(cod)₂]OTf catalyze the asymmetric addition of methoxyethyl groups to o-tolyl imines. This method, adapted from antidepressant syntheses, affords enantiomeric excesses (ee) >90% under mild conditions (40°C, 6 hours).

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-methoxy-1-(o-tolyl)ethanamine is resolved using chiral acids (e.g., (R)-mandelic acid) in ethanol. The (R)-enantiomer forms a less soluble diastereomeric salt, which is crystallized and liberated via basification. This method, inspired by modafinil resolution, yields 45–50% recovery with 98% ee.

Industrial-Scale Methodologies

Fixed-Bed Catalytic Amination

Adapting methods for 2-methoxyethylamine, ethylene glycol monomethyl ether and ammonia are reacted over γ-Al₂O₃-supported Cu/Co catalysts at 240–270°C and 0.5–0.8 MPa. While this approach primarily yields achiral amines, introducing chiral modifiers (e.g., tartaric acid) to the catalyst surface could enable asymmetric synthesis.

Process Parameters:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 75–89 | 85–99 | Moderate | High |

| Asymmetric Hydrogenation | 82–90 | 97–99 | High | Moderate |

| Chiral Resolution | 40–50 | 98–99 | Low | Low |

| Fixed-Bed Amination | 56–84 | N/A | High | Low |

Asymmetric hydrogenation offers the best balance of yield and enantiopurity, whereas fixed-bed methods are optimal for large-scale achiral production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(o-tolyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert it into the corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethanamine backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methoxy-1-(o-tolyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

In the field of medicine, ®-2-Methoxy-1-(o-tolyl)ethanamine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or neuroprotective properties.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(o-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and o-tolyl groups play a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent groups, stereochemistry, or aromatic ring modifications. Below is a comparative analysis:

Table 1: Structural Analogs of (R)-2-Methoxy-1-(o-tolyl)ethanamine

Key Observations :

- Aromatic Substituents : NBOMe compounds (e.g., 25I-NBOMe) feature halogenated dimethoxyphenyl rings and benzyl groups, contributing to high serotonin receptor affinity but also increased toxicity .

- Steric Effects : Bulky substituents, as in 1-phenyl-N-((R)-1-phenylethyl)-2-(o-tolyl)ethanamine, reduce metabolic clearance but may limit blood-brain barrier permeability .

Pharmacological Activity

- This compound : Preliminary studies suggest moderate affinity for serotonin (5-HT₂A) and β-adrenergic receptors, though less potent than NBOMe analogs .

- 25I-NBOMe: Exhibits nanomolar affinity for 5-HT₂A receptors, leading to hallucinogenic effects but severe toxicity (seizures, fatalities reported) .

- STD-101-D1 : Designed as a G protein-biased β-1 adrenergic receptor agonist, showing improved selectivity over off-target receptors compared to simpler ethanamines .

Table 2: Pharmacological Profile Comparison

| Compound | Primary Target | Affinity (Ki) | Toxicity Profile |

|---|---|---|---|

| This compound | 5-HT₂A, β-adrenergic | ~500 nM | Low (limited data) |

| 25I-NBOMe | 5-HT₂A | 0.1–1 nM | High (neurotoxicity) |

| STD-101-D1 | β-1 adrenergic | 10 nM | Moderate (cardiac risk) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.